Ligurobustoside M

Description

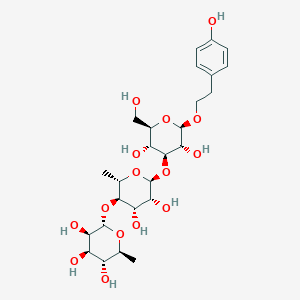

Ligurobustoside M is a polyphenolic glycoside isolated from Ligustrum robustum (Roxb.) Blume, a plant traditionally used in Chinese medicine for its metabolic regulatory properties. Structurally, it is characterized by a glycosylated aglycone core with a cis-p-coumaroyl substituent and two sugar moieties (D-glucose and L-rhamnose) . Its molecular formula, determined via HRESIMS and NMR spectroscopy, is consistent with a C₃₁H₄₄O₁₂ backbone, featuring a steroid-like skeleton linked to a disaccharide unit .

This compound has demonstrated bioactivity in modulating lipid metabolism. Its structural annotation was facilitated by Network Annotation Propagation (NAP), which leverages metabolic network correlations to prioritize candidate structures when spectral library matches are absent .

Properties

Molecular Formula |

C26H40O15 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-4-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C26H40O15/c1-10-15(29)17(31)19(33)25(37-10)40-22-11(2)38-26(20(34)18(22)32)41-23-16(30)14(9-27)39-24(21(23)35)36-8-7-12-3-5-13(28)6-4-12/h3-6,10-11,14-35H,7-9H2,1-2H3/t10-,11-,14+,15-,16+,17+,18-,19+,20+,21+,22-,23-,24+,25-,26-/m0/s1 |

InChI Key |

PZNQCWWNVMGWAG-MWLFWLFYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)CO)O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)CO)O)C)O)O)O |

Synonyms |

ligurobustoside M |

Origin of Product |

United States |

Comparison with Similar Compounds

Ligurobustoside M belongs to a family of glycosides isolated from Ligustrum robustum. Below is a comparative analysis with structurally and functionally related compounds:

Structural Comparison

Key Observations :

- Aglycone Diversity: this compound and Ligurobustoside T share a similar molecular formula but differ in aglycone structure. While this compound has a polyphenolic/steroid-like core, Ligurobustoside T features a monoterpenoid skeleton .

- Substituent Position : Ligurobustoside Y and Y1 are stereoisomers differing in the position of the cis-p-coumaroyl group (C-6 vs. C-4) .

- Bioactivity Correlation : The trans-caffeoyl group in Ligurobustoside T enhances its antioxidant capacity compared to the cis-p-coumaroyl in this compound, as observed in free-radical scavenging assays .

Functional Comparison

Key Insights :

- Metabolic Regulation : this compound and Acteoside both target lipid-related pathways but act on distinct enzymes (LSS vs. PIK3CG) .

- Structural-Activity Relationship: The presence of a disaccharide unit (glucose-rhamnose) in this compound and Ligurobustate A enhances solubility and bioavailability compared to monosaccharide-containing analogs like Ligurobustoside T .

Q & A

Q. Which academic databases and search strategies ensure comprehensive retrieval of this compound-related literature for systematic reviews?

- Prioritize PubMed, Web of Science, and Scopus using Boolean queries (e.g., "this compound AND (bioactivity OR pharmacokinetics)"). Grey literature (ProQuest Dissertations) and backward/forward citation tracking minimize selection bias .

Methodological Guidelines

- Data Reproducibility : Report raw data, instrument settings, and statistical codes in supplementary materials .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell line use .

- Conflict Resolution : Use Cochrane frameworks for meta-analyses and transparently document limitations in discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.